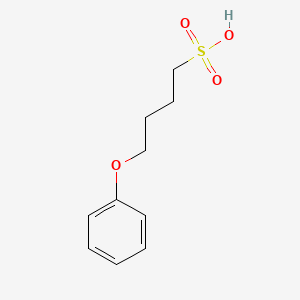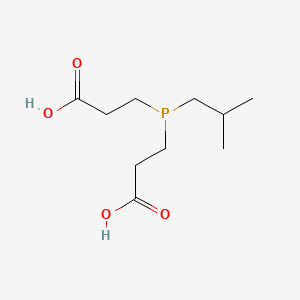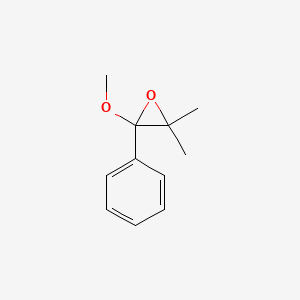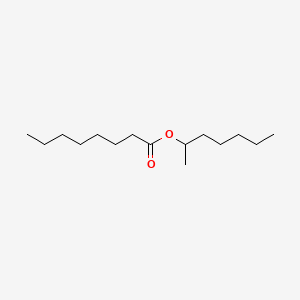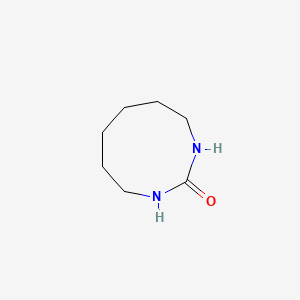
Octahydro-2H-1,3-diazonin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octahydro-2H-1,3-diazonin-2-one is a heterocyclic compound with the molecular formula C7H14N2O. It is also known as 1,3-diazonan-2-one. This compound is characterized by its octahydro structure, which means it contains eight hydrogen atoms, and a diazonin ring, which is a nitrogen-containing ring structure. The compound has a molecular weight of 142.2 g/mol and exhibits unique chemical properties that make it of interest in various scientific fields .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-2H-1,3-diazonin-2-one can be achieved through several synthetic routes. One common method involves the reaction of a suitable precursor with a nitrogen source under controlled conditions. For example, the reaction of a cyclic ketone with hydrazine can lead to the formation of the diazonin ring. The reaction typically requires a catalyst and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature, pressure, and the use of specific catalysts to maximize efficiency and minimize by-products .
化学反应分析
Types of Reactions
Octahydro-2H-1,3-diazonin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the nitrogen atoms in the diazonin ring, which can act as nucleophiles or electrophiles depending on the reaction conditions .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions typically occur under acidic or basic conditions and result in the formation of oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions are usually carried out in anhydrous solvents to prevent side reactions.
Substitution: Substitution reactions involve the replacement of one or more hydrogen atoms in the compound with other functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted diazonin compounds with different functional groups .
科学研究应用
Octahydro-2H-1,3-diazonin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Octahydro-2H-1,3-diazonin-2-one involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atoms in the diazonin ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .
相似化合物的比较
Similar Compounds
Octahydro-2H-pyrazino[1,2-a]pyrazine: This compound shares a similar octahydro structure but has a different ring system.
1,3-Dihydro-2H-imidazol-2-one: Another nitrogen-containing heterocycle, this compound is used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
Octahydro-2H-1,3-diazonin-2-one is unique due to its specific ring structure and the presence of nitrogen atoms, which confer distinct chemical and biological properties.
属性
CAS 编号 |
29284-44-4 |
|---|---|
分子式 |
C7H14N2O |
分子量 |
142.20 g/mol |
IUPAC 名称 |
1,3-diazonan-2-one |
InChI |
InChI=1S/C7H14N2O/c10-7-8-5-3-1-2-4-6-9-7/h1-6H2,(H2,8,9,10) |
InChI 键 |
SDFWHCUMXUDWAD-UHFFFAOYSA-N |
规范 SMILES |
C1CCCNC(=O)NCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


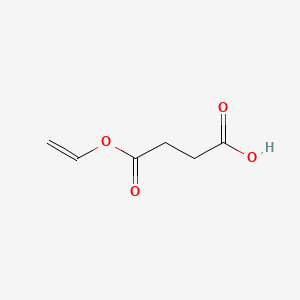
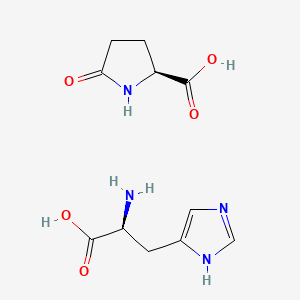
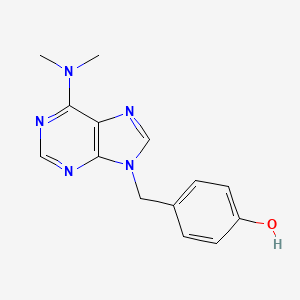
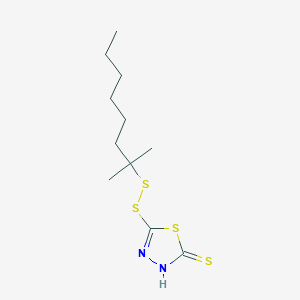

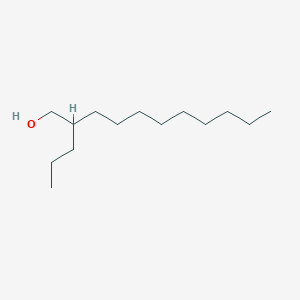
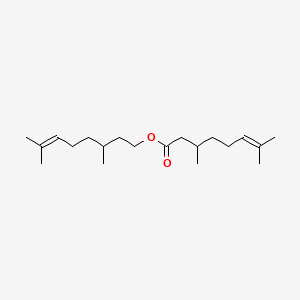
![1,4-Dioxaspiro[4.4]nonane-6-propylamine](/img/structure/B12664331.png)
